{4-Methyl-2-[(4-methylpentyl)oxy]phenyl}methanamine
Overview
Description
Molecular Structure Analysis
The molecular weight of “{4-Methyl-2-[(4-methylpentyl)oxy]phenyl}methanamine” is 207.31 . The exact molecular structure would require more specific information or a detailed spectroscopic analysis which is not available from the current search results.Physical And Chemical Properties Analysis
“{4-Methyl-2-[(4-methylpentyl)oxy]phenyl}methanamine” is a liquid at room temperature . More specific physical and chemical properties such as boiling point, melting point, and solubility would require additional information not available in the current search results.Scientific Research Applications
Photocytotoxicity and Cellular Imaging
- Iron(III) complexes involving phenyl-N,N-bis[(pyridin-2-yl)methyl]methanamine show unprecedented photocytotoxicity in red light, potentially useful in targeted cancer therapy and cellular imaging (Basu et al., 2014).
Synthesis and Structural Characterization
- N,N-Dibenzyl-1-(1-[(4-methyl-2-phenyl-4,5-dihydrooxazol-4-yl)methyl)]-1H-1,2,3-triazol-4-yl)methanamine was synthesized with its structure established via NMR and MS data, contributing to the understanding of complex organic compounds (Younas et al., 2014).
Catalytic Applications
- Complexes with quinazoline-based ruthenium showed high efficiency in transfer hydrogenation reactions, an important process in organic synthesis (Karabuğa et al., 2015).
Anticancer Activity
- Palladium(II) and Platinum(II) complexes based on Schiff bases, including R-(pyridin-2-yl)methanamine, demonstrated significant anticancer activity against various human cancerous cell lines (Mbugua et al., 2020).
Novel Therapeutic Compounds
- Novel aryloxyethyl derivatives of 1-(1-benzoylpiperidin-4-yl)methanamine were identified as serotonin 5-HT1A receptor-biased agonists with potential antidepressant effects (Sniecikowska et al., 2019).
Synthesis Techniques
- Efficient synthesis techniques for compounds like 2, 3-dihydro-1H-indene-1-methanamines were developed, contributing to the advancement in synthetic organic chemistry (Zhou et al., 2013).
Safety And Hazards
The safety information available indicates that “{4-Methyl-2-[(4-methylpentyl)oxy]phenyl}methanamine” may be harmful if swallowed, causes skin irritation, causes serious eye damage, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, wearing protective gloves/protective clothing/eye protection/face protection, and seeking medical advice if feeling unwell .
properties
IUPAC Name |
[4-methyl-2-(4-methylpentoxy)phenyl]methanamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H23NO/c1-11(2)5-4-8-16-14-9-12(3)6-7-13(14)10-15/h6-7,9,11H,4-5,8,10,15H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YPGANNUPNCUEJG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)CN)OCCCC(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H23NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.34 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
{4-Methyl-2-[(4-methylpentyl)oxy]phenyl}methanamine |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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